molecular formula C13H16O B1293646 p-Cumenyl cyclopropyl ketone CAS No. 6952-91-6

p-Cumenyl cyclopropyl ketone

Cat. No. B1293646
CAS RN: 6952-91-6
M. Wt: 188.26 g/mol
InChI Key: CMKCTUAFZPHYTE-UHFFFAOYSA-N
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Description

p-Cumenyl cyclopropyl ketone is a compound that features both a cyclopropyl group and a p-cumenyl group attached to a ketone functional group. While the specific compound "p-Cumenyl cyclopropyl ketone" is not directly mentioned in the provided papers, the research does discuss related cyclopropyl ketones and their chemical behavior, which can provide insights into the properties and reactivity of such compounds.

Synthesis Analysis

The synthesis of cyclopropyl ketones can be achieved through various methods. One approach involves the iridium-catalyzed hydrogen borrowing process, which is used to form α-branched ketones with higher alcohols. This process utilizes ortho-disubstituted phenyl and cyclopropyl ketones as key intermediates for C-C bond formation . Another method includes the reaction of certain precursors with ethyl diazoacetate/rhodium(II) acetate and diethylzinc/methylene iodide to prepare cyclopropyl ethers, which can undergo further transformations .

Molecular Structure Analysis

The molecular structure of cyclopropyl ketones is characterized by the presence of a three-membered cyclopropane ring adjacent to a carbonyl group. This structural motif imparts significant strain to the molecule, which can influence its reactivity. The cyclopropane ring is known to be highly reactive due to its angle strain and can participate in various ring-opening reactions .

Chemical Re

properties

IUPAC Name

cyclopropyl-(4-propan-2-ylphenyl)methanone
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H16O/c1-9(2)10-3-5-11(6-4-10)13(14)12-7-8-12/h3-6,9,12H,7-8H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CMKCTUAFZPHYTE-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)C1=CC=C(C=C1)C(=O)C2CC2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H16O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40219775
Record name p-Cumenyl cyclopropyl ketone
Source EPA DSSTox
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

188.26 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

p-Cumenyl cyclopropyl ketone

CAS RN

6952-91-6
Record name Cyclopropyl[4-(1-methylethyl)phenyl]methanone
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=6952-91-6
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Record name p-Cumenyl cyclopropyl ketone
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Record name NSC70848
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Record name p-Cumenyl cyclopropyl ketone
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Record name p-cumenyl cyclopropyl ketone
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